6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features both an indole and a sulfonyl group
Preparation Methods
The synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine typically involves several steps, starting with the preparation of the indole core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated indole derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
For industrial production, the process may be scaled up by optimizing reaction conditions to increase yield and reduce costs. This can involve the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom. These reactions often require specific oxidizing or reducing agents.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the indole core.
Scientific Research Applications
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for synthesizing potential pharmaceutical agents.
Material Science: The compound’s properties make it suitable for use in the development of new materials, including polymers and organic semiconductors.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity . These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine can be compared with other indole derivatives and sulfonyl-containing compounds. Similar compounds include:
1-(Phenylsulfonyl)indole: This compound lacks the bromine atom and the azaindole structure, making it less versatile in certain reactions.
6-Bromoindole: This compound lacks the sulfonyl group, which can limit its applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its combination of the indole core, the bromine atom, and the sulfonyl group, providing a versatile scaffold for various chemical transformations and applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-bromopyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-13-8-12-10(9-15-13)6-7-16(12)19(17,18)11-4-2-1-3-5-11/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNNJLUHILTQJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(C=C32)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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